
Structure-activity relationship of leflunomide
analogs as PfDHODH inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PfDHODH-IN-1

Cat. No.: B3417784 Get Quote

Leflunomide Analogs as PfDHODH Inhibitors: A
Comparative Guide
An Objective Analysis of Structure-Activity Relationships and Performance Data for

Researchers in Drug Development

Leflunomide, an established immunosuppressive drug, and its active metabolite, teriflunomide

(A77 1726), have garnered attention for their inhibitory effects on dihydroorotate

dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2]

This pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum,

which, unlike its human host, cannot salvage pyrimidines.[3] Consequently, P. falciparum

DHODH (PfDHODH) has emerged as a promising target for antimalarial chemotherapy.[4] This

guide provides a comparative analysis of the structure-activity relationship (SAR) of leflunomide

analogs as inhibitors of PfDHODH, presenting available experimental data and methodologies

to inform future drug discovery efforts.

Performance of Leflunomide Analogs Against
PfDHODH
The active metabolite of leflunomide, A77 1726, is a potent inhibitor of mammalian DHODH but

exhibits significantly weaker activity against the parasite enzyme.[5] This species selectivity has

been a critical challenge in the development of leflunomide-based antimalarials. Structure-
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based drug design efforts have been undertaken to improve the potency of these analogs

against PfDHODH.

A study involving the synthesis of 26 analogs of A77 1726, guided by the co-crystal structure of

A77 1726 with PfDHODH, sought to enhance inhibitory activity. Despite these efforts, the most

potent analog identified in this series only achieved an IC50 value of 4 µM against PfDHODH.

Notably, nearly all the synthesized compounds demonstrated greater potency against human

DHODH (hDHODH), highlighting the difficulty in reversing the selectivity profile of this chemical

scaffold.

For context, the inhibitory concentrations of A77 1726 against mammalian DHODH are

substantially lower, with reported IC50 values in the range of 19-53 nM for the rat enzyme and

0.5-2.3 µM for the human enzyme.

Compound Target Enzyme IC50 Reference

Best-performing A77

1726 Analog
PfDHODH 4 µM

A77 1726

(Teriflunomide)
Human DHODH ~0.5-2.3 µM

A77 1726

(Teriflunomide)
Rat DHODH ~19-53 nM

Structure-Activity Relationship (SAR) Insights
The X-ray crystal structure of PfDHODH in complex with A77 1726 reveals that the inhibitor

binds in the same pocket as it does in the human enzyme. However, the amino acid residues

that form the binding pocket are not well conserved between the two species, which accounts

for the observed species-specific inhibition.

Computational studies focusing on analogs of teriflunomide have explored the role of

intramolecular hydrogen bonds (IHBs) in their inhibitory potential against PfDHODH. These

theoretical analyses, which include quantum mechanical methods and molecular docking,

suggest that the strength of IHBs within the analog structure can influence its binding energy to

the PfDHODH enzyme. While these computational models provide a basis for understanding
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inhibitor-enzyme interactions, they have yet to translate into the development of leflunomide

analogs with potent, experimentally verified anti-plasmodial activity.

Experimental Protocols
The evaluation of PfDHODH inhibitors is typically conducted using an in vitro enzymatic assay.

A widely used method is a spectrophotometric assay that monitors the reduction of a dye, such

as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

PfDHODH Inhibition Assay Protocol
This protocol is adapted from methodologies used in high-throughput screening for PfDHODH

inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against recombinant

PfDHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of DCIP

at 600 nm. The enzyme catalyzes the oxidation of L-dihydroorotate to orotate, with

decylubiquinone acting as an electron acceptor. The reduced decylubiquinone then reduces

DCIP, leading to a decrease in absorbance.

Materials:

Recombinant PfDHODH enzyme

HEPES buffer (100 mM, pH 8.0)

NaCl (150 mM)

Glycerol (5%)

Triton X-100 (0.05%)

L-dihydroorotate

Decylubiquinone
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2,6-dichloroindophenol (DCIP)

Test compounds dissolved in DMSO

384-well microplates

Spectrophotometer (plate reader)

Procedure:

Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05%

Triton X-100.

Prepare a solution of the substrates in the assay buffer: 175 µM L-dihydroorotate, 18 µM

decylubiquinone, and 95 µM DCIP.

Dispense the test compounds at various concentrations into the wells of a 384-well plate.

Include appropriate controls (e.g., no enzyme, no inhibitor).

Add the PfDHODH enzyme to the wells. The final concentration of the enzyme should be

optimized for the assay (e.g., 12.5 nM).

Initiate the reaction by adding the substrate solution to all wells. The final assay volume is

typically 50 µL.

Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

Measure the absorbance at 600 nm using a microplate reader.

Calculate the percent inhibition for each compound concentration relative to the controls and

determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Concepts
To better illustrate the context of this research, the following diagrams represent the general

workflow of PfDHODH inhibitor discovery and the key structural components of the leflunomide

scaffold.
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PfDHODH Inhibitor Discovery Workflow
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Core Scaffold of A77 1726 (Teriflunomide)

[Image of A77 1726 structure - Placeholder]
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Key Moieties of the Teriflunomide Scaffold

Conclusion and Future Directions
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While leflunomide and its active metabolite A77 1726 are effective inhibitors of human DHODH,

their analogs have demonstrated limited potential as direct leads for potent PfDHODH

inhibitors. The inherent selectivity of this scaffold for the mammalian enzyme over the parasite

counterpart presents a significant hurdle. Structure-activity relationship studies have not yet

yielded analogs with the nanomolar potency typically sought for progression in antimalarial

drug discovery pipelines.

The research community has largely shifted focus to other, more promising scaffolds that

exhibit high potency and selectivity for PfDHODH, such as the triazolopyrimidines and

pyrimidones. These alternative chemotypes have demonstrated low nanomolar activity against

the parasite enzyme and represent more viable starting points for the development of novel

antimalarial agents. Future efforts in targeting PfDHODH will likely continue to build upon these

more selective and potent inhibitor series. The lessons learned from the SAR of leflunomide

analogs, however, remain valuable in understanding the subtleties of the inhibitor binding

pocket of DHODH across different species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structure-activity relationship of leflunomide analogs as
PfDHODH inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3417784#structure-activity-relationship-of-
leflunomide-analogs-as-pfdhodh-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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